5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-11-4-3-5-17(12(11)2)24-19(15-9-29-10-16(15)23-24)22-20(26)14-8-13(21)6-7-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROVCVFKYXCCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole moiety linked to a 2-nitrobenzamide group. Its molecular formula is C20H17ClN4O3S with a molecular weight of approximately 418.89 g/mol. The presence of multiple functional groups, including a chloro group and a nitro group, contributes to its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves several steps that require precise control over reaction conditions to achieve high yields and purity. Key synthetic methods may include nucleophilic substitutions and electrophilic aromatic substitutions involving the thieno[3,4-c]pyrazole framework .
Anticancer Activity
Research has indicated that pyrazole derivatives, including those with thieno[3,4-c]pyrazole structures, exhibit significant anticancer properties. For instance, studies have shown that certain thienopyrazole compounds can inhibit aurora kinase activity, which is crucial in cancer cell proliferation . The specific compound may serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Thienopyrazole derivatives are known for their anti-inflammatory activities. They may act as selective inhibitors of phosphodiesterase (PDE) enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory disorders .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of thienopyrazole compounds. These compounds can mitigate oxidative stress by scavenging free radicals and reducing cellular damage. In experiments involving erythrocytes exposed to toxic substances like 4-nonylphenol, thienopyrazoles showed a significant reduction in cellular alterations compared to control groups .
Case Studies and Research Findings
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Erythrocyte Protection Study : A study assessed the protective effects of newly synthesized thieno[2,3-c]pyrazole compounds against erythrocyte damage caused by 4-nonylphenol in African catfish (Clarias gariepinus). The results demonstrated a marked decrease in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to untreated controls .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 4-Nonylphenol + Thieno[2,3-c]Pyrazole 12 ± 1.03 - Anticancer Activity : In vitro studies have shown that certain pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The compound's unique structure may enhance its binding affinity to target proteins involved in cancer progression.
Comparison with Similar Compounds
Table 1: Substituent and Physicochemical Comparisons
Key Observations:
Electron-Withdrawing Groups (EWGs): The target’s 2-nitrobenzamide group is a stronger EWG than the 4-cyano or 2-fluoro substituents in analogs. This may enhance electrophilic reactivity but reduce solubility compared to halogenated derivatives .
Aryl Substitutions: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with smaller substituents (e.g., 4-fluorophenyl in 3d ). Such modifications could influence crystal packing and bioavailability.
Thermal Stability: Analogs with chloro substituents (e.g., 3b) exhibit higher melting points (~170°C) compared to methyl- or cyano-substituted derivatives (~130°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .
Spectroscopic and Analytical Data
While NMR/MS data for the target compound are unavailable, trends in analogs suggest:
- NMR Shifts: The nitro group in 2-nitrobenzamide would deshield adjacent protons, producing distinct aromatic signals (δ 7.5–8.5 ppm) compared to cyano or fluorine substituents .
- Mass Spectrometry: The molecular ion peak ([M+H]+) is estimated at m/z 441.0 (C21H17ClN4O3S), aligning with analogs like 3d ([M+H]+ 421.0) .
Research Findings and Implications
Hydrogen Bonding Patterns: Analogous compounds (e.g., 3a–3e) form intermolecular hydrogen bonds between amide NH and carbonyl groups, stabilizing crystal lattices.
Biological Relevance: Pyrazole and thienopyrazole derivatives are explored for kinase inhibition and antimicrobial activity. The target’s nitro group could enhance binding to electrophilic pockets in enzymes, though toxicity risks may arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
